molecular formula C10H16O2 B14665900 Ethyl 5-methylidenehept-6-enoate CAS No. 38049-11-5

Ethyl 5-methylidenehept-6-enoate

Cat. No.: B14665900
CAS No.: 38049-11-5
M. Wt: 168.23 g/mol
InChI Key: ZRXCILLICJZIOE-UHFFFAOYSA-N
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Description

Ethyl 5-methylidenehept-6-enoate is an α,β-unsaturated ester characterized by a methylidene group at position 5 and a conjugated double bond extending to the ester functionality. These analogs share key functional groups (e.g., ester, hydroxyl, ketone) and unsaturated backbones, making them relevant for comparative analysis .

Properties

CAS No.

38049-11-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 5-methylidenehept-6-enoate

InChI

InChI=1S/C10H16O2/c1-4-9(3)7-6-8-10(11)12-5-2/h4H,1,3,5-8H2,2H3

InChI Key

ZRXCILLICJZIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylidenehept-6-enoate typically involves the esterification of 5-methylidenehept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylidenehept-6-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: 5-methylidenehept-6-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: New ester and ethanol.

Mechanism of Action

The mechanism of action of Ethyl 5-methylidenehept-6-enoate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-Hydroxyhept-6-enoate

  • Structure : Features a hydroxyl group at position 5 and a terminal double bond at C4.
  • Synthesis : Produced via alcohol dehydrogenase-catalyzed enantioselective reduction, highlighting its role as a chiral intermediate for arachidonic acid metabolites .
  • Applications : Used in prostaglandin and leukotriene synthesis due to its stereochemical versatility .

Ethyl 6-Methyl-4-oxohept-6-enoate

  • Structure : Contains a ketone at position 4 and a methyl group at C6, altering electronic properties compared to the methylidene analog.
  • Applications : The ketone group enhances electrophilicity, making it suitable for nucleophilic additions or cyclization reactions .

Ethyl (5S)-5-Hydroxy-3-oxo-7-phenylhept-6-enoate

  • Synthesis : Utilizes propargylation and alkynylation strategies, with applications in bioactive molecule synthesis .
  • Applications : The phenyl group improves lipophilicity, enhancing its utility in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Synthesis Method Applications
Ethyl 5-methylidenehept-6-enoate N/A C₁₀H₁₄O₂ Ester, methylidene, double bond Not reported Hypothetical: Diels-Alder reactions
Ethyl 5-hydroxyhept-6-enoate N/A C₉H₁₄O₃ Ester, hydroxyl, double bond Alcohol dehydrogenase catalysis Prostaglandin intermediates
Ethyl 6-methyl-4-oxohept-6-enoate 137123-79-6 C₁₀H₁₄O₃ Ester, ketone, methyl Claisen/aldol condensation (inferred) Electrophilic substrates
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate 97405-37-3 C₁₅H₁₈O₄ Ester, hydroxyl, ketone, phenyl Propargylation/alkynylation Pharmaceutical intermediates

Research Findings and Key Differences

  • Reactivity: The methylidene group in this compound likely enhances its dienophile character, whereas the hydroxyl in Ethyl 5-hydroxyhept-6-enoate facilitates hydrogen bonding and chiral synthesis .
  • Synthetic Utility: Enzymatic methods dominate for hydroxylated analogs (e.g., Ethyl 5-hydroxyhept-6-enoate), while ketone-containing derivatives (e.g., Ethyl 6-methyl-4-oxohept-6-enoate) rely on traditional condensation .
  • Biological Activity: Phenyl-substituted analogs (e.g., Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate) show enhanced bioactivity due to increased membrane permeability, a trait absent in simpler esters .

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